molecular formula C18H18FN5O3 B2900554 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483995-46-6

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No. B2900554
CAS RN: 483995-46-6
M. Wt: 371.372
InChI Key: WWXXWPRILUCXAK-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as 3-DFPF-2-TPA, is a small molecule inhibitor of the enzyme tyrosine phosphatase 1B (PTP1B). PTP1B is a key enzyme in the regulation of insulin and leptin signaling in mammals, and its inhibition has been studied for potential therapeutic applications in the treatment of obesity and diabetes. 3-DFPF-2-TPA has been shown to be a potent inhibitor of PTP1B, with a Ki of 0.2 nM, and has been used in a variety of laboratory experiments to study the effects of PTP1B inhibition.

Scientific Research Applications

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide has been used in a variety of scientific research applications, primarily related to the study of PTP1B and its role in insulin and leptin signaling. This compound has been used to study the effects of PTP1B inhibition on insulin and leptin signaling in cell culture and animal models, as well as to study the effects of PTP1B inhibition on glucose metabolism in diabetic animal models. This compound has also been used in studies of the effects of PTP1B inhibition on fat metabolism and inflammation, and its potential therapeutic applications in the treatment of obesity and diabetes.

Mechanism of Action

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide is an inhibitor of the enzyme PTP1B, which is a tyrosine phosphatase that plays a key role in the regulation of insulin and leptin signaling in mammals. This compound binds to the active site of PTP1B and inhibits its activity, leading to an increase in insulin and leptin signaling. This increased signaling leads to increased glucose uptake into cells, increased fat metabolism, and decreased inflammation.
Biochemical and Physiological Effects
The inhibition of PTP1B by this compound has been shown to have a variety of biochemical and physiological effects, including an increase in insulin and leptin signaling, increased glucose uptake into cells, increased fat metabolism, and decreased inflammation. In animal models, this compound has been shown to improve glucose metabolism, reduce body weight, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide has several advantages for use in laboratory experiments, including its high potency (Ki of 0.2 nM), good solubility in aqueous solutions, and low toxicity. However, this compound has some limitations as well, including its relatively low selectivity for PTP1B compared to other tyrosine phosphatases, and its rapid metabolism in vivo.

Future Directions

Given the potential therapeutic applications of PTP1B inhibition in the treatment of obesity and diabetes, there are a number of potential future directions for 3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide and other PTP1B inhibitors. These include the development of more potent and selective inhibitors, the development of novel delivery methods for PTP1B inhibitors, and the study of the effects of PTP1B inhibition on other metabolic pathways. Additionally, further studies of the effects of PTP1B inhibition on glucose metabolism, fat metabolism, and inflammation could lead to novel therapeutic strategies for the treatment of obesity and diabetes.

Synthesis Methods

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide can be synthesized using a modified version of the method described by Zhou et al. (2013). In this method, a 2-fluorophenyl p-toluenesulfonate ester is reacted with 2,5-dimethoxyphenyl isocyanate in anhydrous dichloromethane at room temperature to form a 2,5-dimethoxyphenyl isocyanate derivative, which is then reacted with 2H-tetrazole in anhydrous acetonitrile at 0°C. The resulting compound is purified by column chromatography, and the desired product, this compound, is obtained in good yield.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-26-12-7-8-16(27-2)11(9-12)10-13(17-21-23-24-22-17)18(25)20-15-6-4-3-5-14(15)19/h3-9,13H,10H2,1-2H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXXWPRILUCXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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